Cas no 690640-91-6 (N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide)

N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide
- N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide
- Z57728316
- N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide
- SCHEMBL21882708
- N-butyl-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide
- F1654-0372
- 690640-91-6
- AKOS000810909
-
- インチ: 1S/C18H17NO4/c1-3-4-9-19-18(22)13-10(2)23-17-14(13)15(20)11-7-5-6-8-12(11)16(17)21/h5-8H,3-4,9H2,1-2H3,(H,19,22)
- InChIKey: QAFOFZNNFXLULF-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(NCCCC)=O)C2C(C3C=CC=CC=3C(C1=2)=O)=O
計算された属性
- 精确分子量: 311.11575802g/mol
- 同位素质量: 311.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 503
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 76.4Ų
N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1654-0372-3mg |
N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide |
690640-91-6 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1654-0372-25mg |
N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide |
690640-91-6 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F1654-0372-2μmol |
N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide |
690640-91-6 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1654-0372-40mg |
N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide |
690640-91-6 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F1654-0372-4mg |
N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide |
690640-91-6 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1654-0372-15mg |
N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide |
690640-91-6 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1654-0372-50mg |
N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide |
690640-91-6 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1654-0372-5mg |
N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide |
690640-91-6 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1654-0372-20μmol |
N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide |
690640-91-6 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1654-0372-1mg |
N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide |
690640-91-6 | 90%+ | 1mg |
$54.0 | 2023-07-28 |
N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide 関連文献
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamideに関する追加情報
Research Briefing on N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide (CAS: 690640-91-6)
N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide (CAS: 690640-91-6) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a modulator of key biological pathways, particularly in the context of inflammation and cancer. This briefing synthesizes the latest research findings on this compound, highlighting its mechanisms of action, pharmacological properties, and potential clinical applications.
The compound belongs to the naphthofuran class of molecules, characterized by a fused naphthalene and furan ring system. The presence of a carboxamide group at the 3-position and a butyl chain at the N-position confers specific physicochemical properties that influence its bioavailability and target interactions. Recent structural-activity relationship (SAR) studies have elucidated the importance of these substituents in modulating the compound's affinity for biological targets, particularly kinases and transcription factors involved in disease progression.
One of the most notable findings from recent research is the compound's ability to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and immune responses. In vitro studies using human cell lines have demonstrated that N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide effectively suppresses the nuclear translocation of NF-κB subunits, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6. These effects were observed at micromolar concentrations, suggesting its potential as a lead compound for developing anti-inflammatory therapeutics.
In addition to its anti-inflammatory properties, the compound has shown promising anticancer activity in preclinical models. Mechanistic studies reveal that it induces apoptosis in cancer cells by activating the intrinsic mitochondrial pathway, characterized by cytochrome c release and caspase-3 activation. Furthermore, the compound has been reported to inhibit angiogenesis by downregulating VEGF expression, a key factor in tumor vascularization. These multifaceted actions make it a compelling candidate for further development in oncology.
Recent pharmacokinetic studies have provided insights into the compound's ADME (absorption, distribution, metabolism, and excretion) profile. Oral administration in rodent models demonstrated moderate bioavailability, with peak plasma concentrations achieved within 2-4 hours. The compound exhibits extensive hepatic metabolism, primarily via cytochrome P450 enzymes, and has a terminal half-life of approximately 6-8 hours. These findings underscore the need for further optimization to improve its metabolic stability and therapeutic index.
Despite its promising pharmacological profile, challenges remain in the clinical translation of N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide. Issues such as off-target effects and potential toxicity at higher doses necessitate comprehensive safety evaluations. Ongoing research is focused on derivatization strategies to enhance selectivity and reduce adverse effects, while maintaining its potent biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.
In conclusion, N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide represents a promising scaffold for drug discovery, with demonstrated efficacy in modulating key disease pathways. Continued research into its mechanisms, optimized formulations, and clinical potential will be critical in realizing its therapeutic benefits. This briefing underscores the importance of interdisciplinary collaboration in advancing the development of novel chemical entities in the biomedical sciences.
690640-91-6 (N-butyl-2-methyl-4,9-dioxo-4H,9H-naphtho2,3-bfuran-3-carboxamide) Related Products
- 2680619-62-7(benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate)
- 135025-12-6((2S)-2-(hexylsulfanyl)-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide)
- 1152029-24-7(3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile)
- 2877681-90-6(N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide)
- 1805061-23-7(4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine)
- 1261853-11-5(4-Amino-2,6-bis(3-(trifluoromethoxy)phenyl)pyridine)
- 1806007-76-0(5-Chloro-2,4-difluoro-3-(difluoromethyl)pyridine)
- 2504147-29-7((R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride)
- 57105-42-7(Indole-3-acetyl-L-valine)
- 404844-03-7(N-Desmethyl Imatinib Mesylate)




